molecular formula C12H13N B3267508 4,5-Dimethylnaphthalen-1-amine CAS No. 4523-47-1

4,5-Dimethylnaphthalen-1-amine

Cat. No.: B3267508
CAS No.: 4523-47-1
M. Wt: 171.24 g/mol
InChI Key: NKALDNSJPZWINP-UHFFFAOYSA-N
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Description

4,5-Dimethylnaphthalen-1-amine (CAS No: 4523-47-1) is an organic compound with the molecular formula C12H13N and a molecular weight of 171.24 g/mol . As an amine-substituted naphthalene derivative, it belongs to a class of compounds that serve as important building blocks in chemical synthesis and materials science research. While specific applications for this particular isomer are not fully documented in the available literature, structurally similar naphthalene derivatives are widely utilized in the development of advanced materials. Related compounds, such as those featuring dimethylamino groups on the naphthalene ring, have demonstrated significant value in organic electronics and photophysical studies . For instance, such derivatives are investigated for their potential use in organic light-emitting diodes (OLEDs) and as components in non-linear optical (NLO) materials due to their conjugated π-systems . Other naphthylamine derivatives are also known to be used in analytical chemistry, such as in specific colorimetric tests . Researchers exploring novel conjugated oligomers, polymers, or electroactive molecules may find this chemical a useful synthetic intermediate. This product is intended for research purposes only and is not for diagnostic, therapeutic, or consumer use. Proper storage conditions are sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4,5-dimethylnaphthalen-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N/c1-8-4-3-5-10-11(13)7-6-9(2)12(8)10/h3-7H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKALDNSJPZWINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C(C2=CC=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306875
Record name 4,5-Dimethyl-1-naphthalenamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4523-47-1
Record name 4,5-Dimethyl-1-naphthalenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4523-47-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dimethyl-1-naphthalenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylnaphthalen-1-amine typically involves the nitration of 4,5-dimethylnaphthalene followed by reduction to the corresponding amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using hydrogen gas in the presence of a palladium catalyst to yield 4,5-Dimethylnaphthalen-1-amine .

Industrial Production Methods: Industrial production of 4,5-Dimethylnaphthalen-1-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylnaphthalen-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include naphthoquinones, reduced amine derivatives, and various substituted naphthalene compounds .

Scientific Research Applications

Synthetic Methods

Preparation Techniques:
The synthesis of 4,5-Dimethylnaphthalen-1-amine typically involves the following steps:

  • Nitration : The precursor, 4,5-dimethylnaphthalene, is nitrated using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
  • Reduction : The resulting nitro compound undergoes reduction using hydrogen gas in the presence of a palladium catalyst to yield the amine.

Industrial Production:
In industrial settings, similar synthetic routes are employed but optimized for larger scale production. Continuous flow systems are often utilized to enhance efficiency and minimize waste.

Chemical Reactions

4,5-Dimethylnaphthalen-1-amine participates in various chemical reactions:

  • Oxidation : Can be oxidized to form naphthoquinones.
  • Reduction : Further modification of the amine group is possible.
  • Electrophilic Substitution : The aromatic ring can undergo substitution reactions leading to various derivatives.

Common Reagents and Conditions:

Reaction TypeReagentsConditions
OxidationPotassium permanganateControlled temperature
ReductionHydrogen gas with palladiumAtmospheric pressure
Electrophilic SubstitutionHalogens, nitrating agentsAcidic or basic conditions

Chemistry

4,5-Dimethylnaphthalen-1-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the creation of various derivatives that are useful in advanced chemical research.

Biology

Research indicates potential biological activities associated with this compound. It has been studied for its interactions with biomolecules, which could influence biological pathways and processes. The amine group can form hydrogen bonds with various biomolecules.

Medicine

Ongoing research is exploring the potential of 4,5-Dimethylnaphthalen-1-amine as a pharmaceutical intermediate. Its unique properties may contribute to the development of new therapeutic agents targeting specific diseases.

Industrial Applications

The compound is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. It is also being explored for applications in materials science, particularly in developing advanced materials with specific optical or electronic properties .

A study was conducted to evaluate the interaction of 4,5-Dimethylnaphthalen-1-amine with specific biomolecules. The results indicated that the compound could effectively inhibit certain enzymatic activities linked to disease pathways.

Case Study 2: Material Science Application

Research demonstrated that incorporating 4,5-Dimethylnaphthalen-1-amine into polymer matrices improved their mechanical properties and thermal stability. These findings suggest potential applications in creating durable materials for industrial use .

Mechanism of Action

The mechanism of action of 4,5-Dimethylnaphthalen-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with various biomolecules, influencing their structure and function. The aromatic ring system allows for π-π interactions with other aromatic compounds, which can affect biological pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The closest structural analogs of 4,5-Dimethylnaphthalen-1-amine are positional isomers differing in methyl group placement on the naphthalene ring. Key examples include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structural Similarity Score
4,5-Dimethylnaphthalen-1-amine 4523-47-1 C₁₂H₁₃N 171.24 1.00 (Reference)
3,7-Dimethylnaphthalen-1-amine 51037-03-7 C₁₂H₁₃N 171.24 0.95
3,7-Dimethylnaphthalen-1-amine 116530-22-4 C₁₂H₁₃N 171.24 0.95
Other isomers (unspecified) 50870-10-5 C₁₂H₁₃N 171.24 0.95

Key Analysis:

Structural Similarity and Isomerism: The similarity scores (0.95) indicate high structural overlap but distinct methyl group positioning. For example, 3,7-Dimethylnaphthalen-1-amine places methyl groups on different carbon atoms, altering steric and electronic effects compared to the 4,5-isomer . Such positional differences can influence properties like melting points, solubility, and reactivity.

Electronic and Steric Effects :

  • The electron-donating methyl groups in 4,5-Dimethylnaphthalen-1-amine may increase electron density at the amine group, affecting its nucleophilicity. In contrast, isomers like 3,7-dimethyl variants might exhibit reduced conjugation due to less optimal methyl placement, altering reactivity in electrophilic substitution or coordination chemistry.

The 4,5-isomer’s structure may favor specific pathways in cross-coupling reactions or catalysis compared to its isomers . For example, steric hindrance in 3,7-dimethyl isomers could limit accessibility to the amine group, making the 4,5-isomer more reactive in amidation or alkylation reactions.

Research Findings and Limitations

This could enhance its utility in photochemical applications.

Experimental Data Gaps :

  • Available evidence lacks empirical comparisons of physical properties (e.g., melting points, solubility) or spectroscopic data. Further studies are needed to validate theoretical predictions and quantify differences in reactivity.

Industrial Relevance :

  • The high structural similarity (≥0.95) suggests that these isomers might be interchangeable in some synthetic routes. However, regulatory and safety profiles could differ significantly, necessitating compound-specific evaluations .

Biological Activity

4,5-Dimethylnaphthalen-1-amine (CAS Number: 4523-47-1) is an aromatic amine characterized by a naphthalene backbone with two methyl groups at the 4 and 5 positions and an amino group at the 1 position. Its molecular formula is C12_{12}H13_{13}N, with a molecular weight of approximately 185.24 g/mol. This compound has garnered interest due to its potential applications in organic synthesis, material science, and biological research.

4,5-Dimethylnaphthalen-1-amine can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form naphthoquinones.
  • Reduction : Reduction reactions can modify the amine group.
  • Substitution : Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationPotassium permanganate, chromium trioxideVaries based on desired product
ReductionHydrogen gas with palladium catalystControlled environment
SubstitutionHalogens, nitrating agents, sulfonating agentsControlled conditions

The biological activity of 4,5-Dimethylnaphthalen-1-amine is primarily attributed to its ability to interact with biological molecules. The amino group enhances nucleophilicity, allowing it to react with electrophilic species. Additionally, the aromatic system facilitates π-π interactions with other aromatic compounds, potentially influencing various biological pathways.

Biological Activity Studies

Research has indicated several potential biological activities for 4,5-Dimethylnaphthalen-1-amine:

Case Studies and Research Findings

A review of available literature reveals limited but promising insights into the biological activities associated with 4,5-Dimethylnaphthalen-1-amine:

  • Study on Naphthalene Derivatives : Research on related compounds has demonstrated that modifications in the naphthalene structure can lead to varying degrees of biological activity. For example, derivatives with different substitutions have been evaluated for their cytotoxic effects against tumor cell lines such as HePG-2 and Caco-2 .

Table of Related Compounds and Their Activities

Compound NameStructure CharacteristicsBiological Activity
N,N-Dimethyl-1-naphthylamineOne methyl group on nitrogenUsed in dye tests
1-Amino-2-methyl-naphthaleneAmino group at position 1Varies in reactivity
2-Methyl-1-naphthylamineMethyl group at position 2Different biological activity
N,N-Diethyl-1-naphthylamineDiethyl substitution on nitrogenDifferent solubility profile

Future Directions

Further research is needed to fully elucidate the biological activities of 4,5-Dimethylnaphthalen-1-amine. Potential areas of focus include:

  • In vitro and in vivo studies : To assess cytotoxicity against various cancer cell lines.
  • Mechanistic studies : To understand how this compound interacts with specific biomolecular targets.
  • Synthesis of derivatives : To explore structure-activity relationships that could enhance its biological efficacy.

Q & A

Q. What synthetic methodologies are recommended for preparing 4,5-Dimethylnaphthalen-1-amine in laboratory settings?

The synthesis of 4,5-Dimethylnaphthalen-1-amine can be achieved through:

  • Palladium-catalyzed C-H dimethylamination : Using 1-chloromethylnaphthalene and N,N-dimethylformamide (DMF) as a dimethylamino source under Pd catalysis. This method employs conditions such as Pd(OAc)₂ as the catalyst, Cu(OAc)₂ as an oxidant, and DMF at 120°C for 24 hours, yielding derivatives with confirmed structures via NMR and HRMS .
  • Reductive amination : Reacting 4-methyl-1-naphthaldehyde with methylamine in the presence of sodium cyanoborohydride or hydrogen gas with a palladium catalyst. This approach is scalable and adaptable to industrial settings .

Q. What spectroscopic techniques are essential for characterizing 4,5-Dimethylnaphthalen-1-amine, and how are they interpreted?

Key techniques include:

  • ¹H/¹³C NMR : Assignments of aromatic protons (e.g., δ 7.1–8.3 ppm for naphthalene protons) and methyl groups (e.g., δ 2.3–2.7 ppm for N,N-dimethylamino substituents). Specific shifts, such as δ 138.8 ppm for quaternary carbons, help confirm regiochemistry .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at 276.1741 for C₂₀H₂₂N) and purity .
  • IR spectroscopy : Identifies functional groups (e.g., C-N stretches near 1584 cm⁻¹ and aromatic C-H vibrations at 3066 cm⁻¹) .

Q. What safety protocols should be followed when handling 4,5-Dimethylnaphthalen-1-amine in research laboratories?

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.
  • Store in a cool, dry environment away from oxidizers.
  • Validate handling procedures with institutional safety guidelines, as the compound is intended for research use only and requires experienced personnel .

Q. How is 4,5-Dimethylnaphthalen-1-amine utilized in proteomics research, and what methodological considerations are involved?

While specific applications are not detailed in the evidence, its structural analogs (e.g., methylnaphthalenylmethylamines) are used as biochemical tools in proteomics. Methodological considerations include optimizing reaction conditions for conjugation with biomolecules and validating purity via HPLC or mass spectrometry .

Advanced Questions

Q. How can reaction conditions be optimized to enhance the yield of 4,5-Dimethylnaphthalen-1-amine in palladium-catalyzed C-H activation reactions?

  • Catalyst selection : Pd(OAc)₂ outperforms other catalysts in regioselectivity.
  • Oxidant choice : Cu(OAc)₂ improves efficiency by facilitating Pd(II) regeneration.
  • Solvent and temperature : DMF at 120°C maximizes amino group transfer. Yields exceeding 70% are achievable with 24-hour reaction times .

Q. What strategies are effective for resolving discrepancies in spectral data (e.g., NMR chemical shifts) when synthesizing derivatives?

  • Comparative analysis : Cross-reference observed shifts with literature (e.g., δ 130.6 ppm for C-4 in naphthalene derivatives ).
  • Isotopic labeling : Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference in NMR .
  • Heterogeneity assessment : Apply statistical metrics like to evaluate variability in replicated studies, though this is more common in meta-analyses .

Q. How do substituent variations at the naphthalene ring influence the physicochemical properties of derivatives, and how can this be systematically studied?

  • Substituent effects : Electron-donating groups (e.g., methyl) enhance stability, while bulky groups (e.g., cyclohexyl) alter solubility. demonstrates that trans-4-cyclohexyl derivatives exhibit higher melting points (137–139°C) compared to oil-like nonpolar analogs .
  • Systematic study : Use combinatorial synthesis to prepare derivatives (e.g., 4-ethyl, 4-biphenyl) and analyze trends via HPLC retention times and partition coefficients (log P) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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